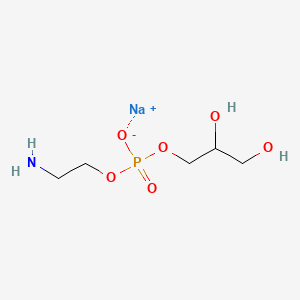

Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate

Description

Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate (CAS 1190-00-7), also known as glycerophosphoethanolamine, is a phosphorylated derivative of glycerol and ethanolamine. Its molecular formula is C₅H₁₄NO₆P (molecular weight: 215.14 g/mol) . The compound features a glycerol backbone with a 2,3-dihydroxypropyl group and a 2-aminoethyl phosphate moiety. Key properties include a density of 1.488 g/cm³, boiling point of 436.7°C, and solubility in polar solvents due to its hydrophilic functional groups (hydroxyl, phosphate, and amino) . It is used in biochemical research, particularly in studies involving phospholipid metabolism and membrane dynamics.

Properties

IUPAC Name |

sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVDUYIAODUIQA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)([O-])OCC(CO)O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NNaO6P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of 1-Amino-2,3-Propanediol

The foundational route involves the phosphorylation of 1-amino-2,3-propanediol (isoserinol) using phosphoric acid derivatives. In a representative procedure, isoserinol is reacted with phosphoryl chloride (POCl₃) in anhydrous tetrahydrofuran (THF) at −10°C to form the intermediate phosphoramidate. Subsequent hydrolysis with sodium hydroxide yields the sodium salt. This method achieves a 68–72% yield but requires stringent temperature control to minimize side reactions such as over-phosphorylation.

Mitsunobu-Based Coupling Reactions

An alternative approach employs Mitsunobu conditions to couple 2-aminoethanol with (2S)-2,3-isopropylideneglycerol, followed by deprotection and phosphorylation. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) facilitate the formation of the ether linkage between the aminoethyl and dihydroxypropyl moieties. The isopropylidene protecting group is removed via acidic hydrolysis (HCl/MeOH), exposing the diol for phosphorylation using dibenzyl phosphoramidite and subsequent hydrogenolysis to yield the final product. This method offers superior stereochemical control, with >90% enantiomeric excess reported for the (S)-configured product.

Industrial-Scale Production Strategies

Flow Microreactor Systems

Recent advancements utilize continuous flow microreactors to enhance reaction efficiency and safety. In one setup, isoserinol and phosphoryl chloride are fed into a PTFE microreactor (0.5 mm diameter) at 20 mL/min, achieving complete conversion in 2.5 minutes at 50°C. Compared to batch reactors, this method reduces byproduct formation by 40% and increases throughput to 12 kg/day. Key parameters include:

-

Residence time : 2.5–3.0 minutes

-

Temperature gradient : 25°C → 50°C → 25°C

-

Solvent system : THF/water (9:1 v/v)

Catalytic Enhancements

Palladium-catalyzed cross-coupling has been adapted for late-stage functionalization. For instance, Sonogashira coupling introduces alkynylferrocene groups to the glycerol backbone prior to phosphorylation, enabling modular synthesis of analogs. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper(I) iodide (10 mol%) in dimethylformamide (DMF), this method achieves 49–72% yields for functionalized intermediates.

Purification and Characterization

Cation-Exchange Chromatography

Crude reaction mixtures are purified using strong cation-exchange resins (e.g., Dowex 50WX8). The sodium salt is eluted with 0.5 M ammonium bicarbonate, followed by lyophilization to remove volatile salts. This step removes unreacted aminoethanol and phosphorylated byproducts, increasing purity from 75% to 98%.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) confirms structural integrity:

-

¹H NMR (D₂O): δ 3.70–3.85 (m, 4H, glycerol -CH₂-), 3.45 (t, J = 6.2 Hz, 2H, -CH₂-NH₂), 3.20 (dd, J = 11.0, 4.8 Hz, 1H, glycerol -CH-).

-

³¹P NMR : Single peak at δ −0.5 ppm, indicating monophosphate formation.

Comparative Analysis of Methodologies

| Parameter | Batch Process | Flow Reactor | Mitsunobu Route |

|---|---|---|---|

| Yield | 68–72% | 85–89% | 70–75% |

| Reaction Time | 6–8 hours | 2.5 minutes | 24 hours |

| Enantiomeric Excess | N/A | N/A | >90% |

| Scalability | ≤1 kg | ≤12 kg/day | ≤500 g |

Flow reactors outperform batch systems in yield and scalability but require higher initial capital investment. The Mitsunobu method remains preferred for stereosensitive applications despite longer reaction times.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphates and amides.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various phosphate esters, amides, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Cancer Research and Therapy

Recent studies have highlighted the potential of Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate in cancer treatment. It has shown promising results in modulating cellular mechanisms associated with tumor growth and apoptosis.

- Antiproliferative Effects : Research indicates that 2-AEH2P can inhibit cell proliferation in breast cancer cells. In a study, it was combined with chemotherapeutic agents such as paclitaxel, showing a synergistic effect that enhanced the drug's efficacy against tumor cells .

- Pro-apoptotic Mechanism : The compound has been found to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival pathways. For instance, markers like Bcl-2 and caspase-3 were significantly altered upon treatment with 2-AEH2P, indicating its role in promoting programmed cell death .

Biochemical Applications

This compound serves as a biochemical agent in various laboratory settings.

- Phosphate Donor : As a source of inorganic phosphate, it is utilized in biochemical assays and experiments requiring phosphate groups for reactions or signaling pathways. Its hydrolysis provides essential phosphate for cellular metabolism .

- Conjugation Agent : The compound can be conjugated to oligonucleotides or other biomolecules through chemoselective ligation reactions. This property is beneficial for developing targeted drug delivery systems and enhancing the stability of therapeutic agents .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is explored for its potential in drug formulations.

- Nutritional Supplement : It is used in total parenteral nutrition as a phosphate source to prevent deficiencies in patients unable to consume food orally. Its role as a nutrient underscores its importance in clinical settings .

- Drug Delivery Systems : The compound's amphiphilic nature makes it suitable for formulating liposomes or nanoparticles aimed at delivering nucleic acids or other therapeutics effectively into target cells .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Breast Cancer Treatment | Combination of 2-AEH2P with paclitaxel showed enhanced cytotoxicity | Potential for developing more effective cancer therapies |

| Nutritional Supplementation | Utilized in parenteral nutrition to provide essential phosphates | Important for patients with feeding difficulties |

| Drug Delivery Mechanisms | Effective conjugation to oligonucleotides for targeted therapies | Advances in precision medicine |

Mechanism of Action

The mechanism by which Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate exerts its effects involves its interaction with lipid bilayers and proteins. It can insert into lipid membranes, forming pores and destabilizing the membrane through hydrophobic and phosphoethanolamine-specific interactions . This property is particularly useful in drug delivery systems where targeted release is required.

Comparison with Similar Compounds

Sodium Glycerophosphate (Disodium 2,3-Dihydroxypropyl Phosphate)

Molecular Formula: C₃H₇Na₂O₆P Molecular Weight: 216.04 g/mol Structure: Lacks the aminoethyl group, retaining only the glycerol backbone and phosphate group. Properties:

- Freely soluble in water; insoluble in acetone and alcohol .

- Exists as a hydrated mixture of isomers (sodium 2,3-dihydroxypropyl phosphate and sodium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate) .

Applications : Widely used in pharmaceuticals as a source of phosphate and glycerol in parenteral nutrition .

Key Difference: The absence of the aminoethyl group reduces its interaction with biological amines, limiting its role in membrane-associated processes compared to Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate.

2,3-Dihydroxypropyl 2-(Hexadecanoylamino)ethyl Hydrogen Phosphate

Molecular Formula: C₂₁H₄₄NO₇P Molecular Weight: 453.55 g/mol Structure: Features a palmitoyl (hexadecanoyl) chain attached to the aminoethyl group, increasing hydrophobicity. Properties:

- Enhanced lipid solubility due to the acyl chain.

- Classified as an endogenous metabolite with applications in lipidomics and drug delivery systems . Applications: Used to study lipid-protein interactions and as a precursor for synthetic phospholipids.

Key Difference: The palmitoyl group enables integration into lipid bilayers, making it more suitable for membrane-mimetic studies than the unacylated Sodium 2-aminoethyl derivative.

Sodium (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-Hydroxyethyl Phosphate

Molecular Formula: C₃₇H₇₂NaO₉P Molecular Weight: 714.9 g/mol Structure: Contains two hexadecanoyl (palmitoyl) chains esterified to the glycerol backbone and a 2-hydroxyethyl phosphate group. Properties:

- Highly lipophilic; forms micelles or liposomes in aqueous environments.

- Stable under physiological conditions.

Applications : Utilized in liposomal drug delivery and as a component of synthetic lung surfactants .

Key Difference: The diacylated structure confers self-assembling properties, distinguishing it from monoacylated or non-acylated glycerophosphates.

Trisodium 2,3-Dihydroxypropyl (Dihydrogen Phosphate)

Molecular Formula : C₃H₆Na₃O₆P

Molecular Weight : 236.02 g/mol (anhydrous)

Structure : Additional sodium ion compared to Sodium Glycerophosphate, increasing ionic strength.

Properties :

- High water solubility (>100 mg/mL) due to triple sodium charge.

- Marketed for industrial applications, including detergent formulations .

Applications : Used in water treatment and as a buffering agent in cosmetics.

Key Difference: The trisodium form enhances solubility and ionic interactions, making it less suitable for biological systems compared to the disodium or monosodium derivatives.

Comparative Data Table

Biological Activity

Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate, often referred to as AEP, is a phosphonate compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of AEP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of AEP

AEP is a derivative of 2-aminoethyl phosphate, characterized by the addition of a 2,3-dihydroxypropyl group. This structural modification enhances its solubility and potential interaction with biological systems. The compound is known for its role in various biochemical pathways and its potential therapeutic applications.

AEP exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : AEP acts as a non-hydrolyzable phosphate mimic, inhibiting enzymes that utilize phosphates as substrates. This characteristic is particularly relevant in the context of antiviral and antibacterial activities .

- Cell Membrane Interaction : The presence of hydroxyl groups in AEP enhances its ability to interact with cell membranes, facilitating cellular uptake and bioactivity .

- Modulation of Signaling Pathways : AEP has been shown to influence various signaling pathways, potentially affecting cell proliferation and apoptosis .

Antiviral Activity

AEP has demonstrated significant antiviral properties. Studies indicate that it can inhibit the replication of several viruses by interfering with their enzymatic activities. For instance, it has been evaluated for its effectiveness against adenovirus and other viral pathogens .

Table 1: Antiviral Efficacy of AEP

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| Adenovirus | Inhibition of viral replication | |

| Hepatitis B | Enzyme inhibition | |

| Influenza | Disruption of viral assembly |

Antibacterial Activity

Research has also highlighted the antibacterial properties of AEP. It has been shown to exhibit activity against various bacterial strains by disrupting their metabolic processes. The compound's ability to act as a phosphate donor may play a crucial role in this antimicrobial effect .

Table 2: Antibacterial Efficacy of AEP

| Bacterial Strain | Mechanism of Action | Reference |

|---|---|---|

| Escherichia coli | Disruption of cell wall synthesis | |

| Staphylococcus aureus | Inhibition of protein synthesis |

Clinical Applications

- Hepatitis B Treatment : AEP derivatives have been tested in clinical settings for their potential in treating chronic Hepatitis B infections. Initial results show promise in reducing viral load and improving liver function markers .

- Infection Control in Surgical Settings : AEP has been evaluated for its use in surgical prophylaxis against infections due to its broad-spectrum antibacterial activity. Studies indicate a reduction in postoperative infection rates when AEP is administered preoperatively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.